Cilnidipine

Übersicht

Beschreibung

- Unlike most calcium antagonists, this compound acts on both L-type and N-type calcium channels. The unique feature of targeting the N-type calcium channel, which exists in sympathetic nerve endings, sets it apart from other calcium blockers .

Cilnidipine: is a calcium channel blocker approved for use in several countries, including Japan, China, India, Nepal, and Korea.

Vorbereitungsmethoden

Industrial Production: Industrial production methods for cilnidipine are proprietary information held by the manufacturers.

Analyse Chemischer Reaktionen

Reactions: Cilnidipine undergoes typical reactions associated with dihydropyridine calcium channel blockers. These include oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Specific reagents and conditions used in this compound synthesis are not widely disclosed.

Major Products: The primary product formed during this compound synthesis is this compound itself.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Cilnidipine uniquely targets both L-type (Cav1.2) and N-type (Cav2.2) calcium channels, leading to a dual mechanism of action that provides significant benefits in treating cardiovascular diseases. This dual action not only lowers blood pressure but also helps in reducing sympathetic nerve activity, contributing to its effectiveness in managing hypertension.

Hypertension Management

This compound has been extensively studied for its efficacy in controlling blood pressure. A meta-analysis of clinical trials indicates that this compound significantly reduces both systolic blood pressure (SBP) and diastolic blood pressure (DBP) without increasing heart rate or plasma catecholamines, making it suitable for patients with various forms of hypertension, including morning hypertension and white-coat hypertension .

- Case Study : In a study involving 43 hypertensive patients, this compound administration resulted in a reduction of morning SBP to below 135 mmHg in 58% of cases after eight weeks .

Renal Protection

This compound has shown promising results in protecting renal function, particularly in diabetic patients. A study indicated that this compound significantly reduced microalbuminuria levels in hypertensive patients with type 2 diabetes mellitus, suggesting its role in renal protection .

- Clinical Trial : In a randomized trial comparing this compound with amlodipine, this compound exhibited superior antiproteinuric effects and antioxidant activity, highlighting its potential benefits in chronic kidney disease management .

Treatment of Raynaud's Phenomenon

This compound is being investigated for its effectiveness in treating Raynaud's symptoms associated with systemic sclerosis. Its ability to alleviate peripheral pain conditions makes it a candidate for further research in this area .

Safety and Side Effects

This compound is generally well-tolerated, with a low incidence of adverse effects compared to other antihypertensive agents. However, rare cases of spontaneous hypoglycemia have been reported, particularly in non-diabetic individuals . Continuous monitoring is recommended for patients starting this compound therapy.

Summary of Clinical Findings

| Study Type | Population | Treatment Duration | Key Findings |

|---|---|---|---|

| Meta-analysis | Various hypertensive patients | Varies | Significant reduction in SBP and DBP without increased heart rate |

| Randomized trial | Hypertensive patients with type 2 diabetes | 6 months | Significant reduction in microalbuminuria; better renal protective effects compared to amlodipine |

| Case report | Non-diabetic female | Single instance | Spontaneous hypoglycemia after this compound administration |

Wirkmechanismus

- Cilnidipine acts on both L-type calcium channels (found in blood vessels) and N-type calcium channels (located at sympathetic nerve endings).

L-type Channel: By blocking L-type calcium channels, this compound reduces calcium influx into blood vessels, leading to vasodilation and decreased blood pressure.

N-type Channel: At sympathetic nerve endings, this compound inhibits norepinephrine release, further contributing to blood pressure reduction.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die duale Wirkung von Cilnidipin sowohl auf L-Typ- als auch auf N-Typ-Kanäle unterscheidet es von anderen Kalziumantagonisten.

Ähnliche Verbindungen: Obwohl Cilnidipin hervorsticht, haben andere Kalziumkanalblocker wie Amlodipin, Nifedipin und Felodipin ähnliche Wirkmechanismen.

Biologische Aktivität

Cilnidipine is a novel calcium channel blocker (CCB) that exhibits dual action by blocking both L-type and N-type calcium channels. This unique mechanism contributes to its diverse biological activities, particularly in cardiovascular and renal health. This article reviews the biological activity of this compound, focusing on its pharmacological effects, clinical findings, and potential applications in treating hypertension and related conditions.

This compound's dual blockade of calcium channels allows it to exert significant effects on both vascular smooth muscle and sympathetic nerve activity. The L-type calcium channels are primarily involved in vascular smooth muscle contraction, while N-type channels play a crucial role in neurotransmitter release from sympathetic nerves. This compound has been shown to inhibit norepinephrine release, leading to reduced sympathetic nervous system activity, which is beneficial in managing hypertension and preventing cardiac events .

Pharmacological Profile

1. Cardiovascular Effects:

- This compound has demonstrated cardioprotective effects in various studies. In a rabbit model of myocardial infarction, this compound reduced myocardial interstitial norepinephrine levels during ischemia and reperfusion, leading to smaller infarct sizes .

- Clinical studies have shown that this compound significantly lowers heart rate compared to other CCBs like amlodipine, likely due to its inhibition of cardiac sympathetic overactivity .

2. Renal Protective Effects:

- This compound has been found to be superior to amlodipine in preventing the progression of proteinuria in hypertensive patients. This is attributed to its ability to inhibit renal sympathetic nerve activity, thereby reducing glomerular hypertension .

- A study indicated that this compound significantly decreased urinary albumin levels and markers of oxidative stress (8-OHdG and L-FABP) compared to amlodipine .

3. Antioxidant Activity:

- This compound exhibits antioxidant properties that contribute to its renoprotective effects. It has been shown to exert stronger antioxidant activity than amlodipine in cultured human mesangial cells . This may help mitigate oxidative stress-related cellular injuries in the kidneys.

Table 1: Summary of Key Clinical Studies on this compound

Case Studies

-

This compound-Induced Hypoglycemia:

A case study reported this compound's effect on insulin sensitivity, achieving a 21% improvement in a patient with essential hypertension . This suggests potential metabolic benefits beyond blood pressure control. -

Renoprotective Effects:

In a cohort of hypertensive patients receiving renin-angiotensin system inhibitors, this compound treatment resulted in significant reductions in urinary protein levels and oxidative stress markers after six months compared to traditional therapies .

Eigenschaften

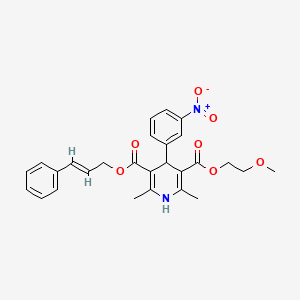

IUPAC Name |

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEBULYHNRNJTE-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046309 | |

| Record name | Cilnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

653ºC | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure. Cilnidipine also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure. | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

132203-70-4, 132295-21-7, 132338-87-5 | |

| Record name | Cilnidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132203-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilnidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILNIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CILNIDIPINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CILNIDIPINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

110ºC | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.